molecular formula C23H22O11 B1632505 Oroxylin A 7-O-beta-D-glucuronide methyl ester

Oroxylin A 7-O-beta-D-glucuronide methyl ester

Cat. No.: B1632505
M. Wt: 474.4 g/mol
InChI Key: BLLTXLXSBUMNOK-VLXBDIDVSA-N
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Description

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate is a complex organic compound that belongs to the class of flavonoid glycosides. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a methoxy group, and a chromen-7-yl moiety. It is known for its potential biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oroxylin A 7-O-beta-D-glucuronide methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-7-yl moiety: This step involves the condensation of a phenolic compound with a suitable aldehyde under acidic conditions to form the chromen-7-yl structure.

    Glycosylation: The chromen-7-yl compound is then glycosylated using a glycosyl donor, such as a protected sugar derivative, in the presence of a glycosylation catalyst like silver triflate.

    Deprotection: The final step involves the removal of protecting groups under mild acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the chromen-7-yl moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.

    Biology: The compound’s potential antioxidant and anti-inflammatory properties make it a subject of interest in biological research.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-diabetic activities.

    Industry: The compound’s unique structure and properties make it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Oroxylin A 7-O-beta-D-glucuronide methyl ester involves its interaction with various molecular targets and pathways. For example:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Anti-cancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate can be compared with other flavonoid glycosides, such as:

    Quercetin-3-O-glucoside: Similar in structure but lacks the methoxy group and has different biological activities.

    Kaempferol-3-O-rutinoside: Another flavonoid glycoside with a different sugar moiety and distinct properties.

    Rutin: A well-known flavonoid glycoside with strong antioxidant and anti-inflammatory activities.

The uniqueness of Oroxylin A 7-O-beta-D-glucuronide methyl ester lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C23H22O11

Molecular Weight

474.4 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate

InChI

InChI=1S/C23H22O11/c1-30-20-14(33-23-19(28)17(26)18(27)21(34-23)22(29)31-2)9-13-15(16(20)25)11(24)8-12(32-13)10-6-4-3-5-7-10/h3-9,17-19,21,23,25-28H,1-2H3/t17-,18-,19+,21-,23+/m0/s1

InChI Key

BLLTXLXSBUMNOK-VLXBDIDVSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O

SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)O)O)O

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)O)O)O

Origin of Product

United States

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